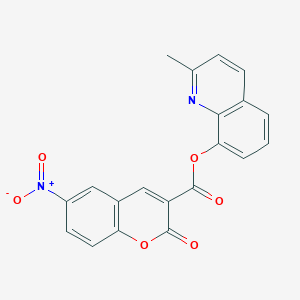

2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

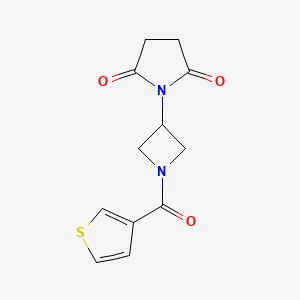

“2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C20H12N2O6 . It is a derivative of chromene, a class of heterocyclic compounds that are widely found in nature and have been studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the chromene scaffold, which is a bicyclic system containing a benzene ring fused with a pyran ring . The compound also contains a quinoline moiety, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .Aplicaciones Científicas De Investigación

Synthetic Studies on Marine Drugs

Research by Li et al. (2013) on 4H-Chromene-2-carboxylic acid ester derivatives, which are structurally related to renieramycin M, highlights their potential utility in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This study showcases the synthesis and characterization of such derivatives, emphasizing their importance in the development of antitumor agents (Li et al., 2013).

Computational Chemistry and Material Science

Halim and Ibrahim (2017) conducted a comprehensive study on a novel derivative of heteroannulated chromone, analyzing it through Density Functional Theory (DFT) calculations, electronic structure, and nonlinear optical (NLO) properties. This research provides a basis for understanding the electronic and optical properties of similar chromene derivatives, which could be relevant for material science applications (Halim & Ibrahim, 2017).

Pharmaceutical Chemistry

Research into the synthesis of lamellarin alkaloids by Korotaev et al. (2011) explores the construction of complex molecular skeletons that are pertinent to drug development. The study on 3-nitro-2-(trifluoromethyl)-2H-chromenes and their reaction with dihydroisoquinolines underlines the synthetic versatility of chromene derivatives in accessing biologically active compounds (Korotaev et al., 2011).

Catalysis and Synthetic Methodology

A study by Shabashov and Daugulis (2010) on the auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds showcases the potential of quinoline derivatives in facilitating complex organic transformations. This research is crucial for developing new synthetic routes in organic chemistry (Shabashov & Daugulis, 2010).

Propiedades

IUPAC Name |

(2-methylquinolin-8-yl) 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6/c1-11-5-6-12-3-2-4-17(18(12)21-11)28-20(24)15-10-13-9-14(22(25)26)7-8-16(13)27-19(15)23/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWRZTWFEQNLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2568427.png)

![2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2568433.png)

![(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B2568436.png)

![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)

![(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2568441.png)

![(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid](/img/structure/B2568442.png)